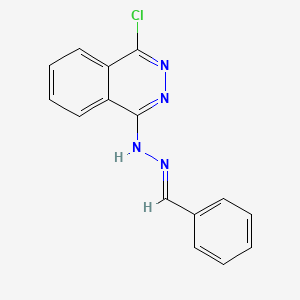

benzaldehyde (4-chloro-1(2H)-phthalazinylidene)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzaldehyde hydrazones and related compounds are synthesized through reactions involving benzaldehydes and hydrazines. For example, (un)substituted benzaldehyde thiocarbohydrazones react with aromatic carboxylic acids under specific conditions, such as using silica-supported dichlorophosphate as a dehydrant under microwave irradiation, to yield high yields of hydrazones efficiently (Li, Feng, & Zhao, 2008).

Molecular Structure Analysis

The molecular structure of benzaldehyde hydrazones often involves tautomerism, where the compounds can exist in multiple forms. For example, 1′-Phthalazinylhydrazones of salicylaldehyde and its derivatives exhibit tautomeric forms and have been analyzed through X-ray crystallography and quantum chemical modeling to determine the most stable configurations (Levchenkov et al., 2013).

Scientific Research Applications

Tautomerism and Structural Analysis

- Benzaldehyde phthalazinylhydrazones, including salicylaldehyde and its derivatives, have been synthesized and studied for their tautomerism. X-ray crystallography and quantum chemical modeling revealed the existence of these compounds in the hydrazonophthalazone tautomeric form, demonstrating their stability across different environments. This structural analysis helps in understanding the molecular properties and potential applications of such compounds in the development of new materials and molecules (Levchenkov et al., 2013).

Analytical Applications

- Polarography, an electrochemical method, has been applied to study the kinetics and mechanism of reactions involving hydrazones, including the determination of benzaldehyde and its derivatives. This technique offers sensitivity and speed, useful for analyzing electroactive species in various systems, indicating the importance of these compounds in analytical chemistry (Zuman, 2006).

Metal Complexes

- The study of transition metal complexes with phthalazinylhydrazone derivatives has revealed insights into their acid-basic properties and potential applications in catalysis and material science. These complexes have been shown to form stable structures, opening avenues for their use in developing new catalytic systems (Popov et al., 2011).

Corrosion Inhibition

- Hydrazone derivatives have been investigated as corrosion inhibitors for metals, showcasing their potential in protecting materials against corrosion. Their efficiency as inhibitors highlights their role in industrial applications, particularly in extending the lifespan of metals in corrosive environments (Singh et al., 2016).

Synthesis and Catalysis

- The efficient synthesis of substituted benzaldehyde hydrazones under specific conditions has been explored, indicating the versatility of these compounds in organic synthesis. Such studies contribute to the advancement of synthetic methodologies, providing pathways to a wide range of organic compounds with potential applications in various domains (Li et al., 2008).

properties

IUPAC Name |

N-[(E)-benzylideneamino]-4-chlorophthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4/c16-14-12-8-4-5-9-13(12)15(20-18-14)19-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEDVIXMINEDLB-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)

![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)

![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)

![3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)

![2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5522156.png)